

In-Depth Technical Guide on Bis(triphenylphosphine)palladium(II) Diacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(triphenylphosphine)palladium(II) diacetate, a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, safety information, and its application in cross-coupling reactions, with a specific focus on the Suzuki-Miyaura coupling.

Core Properties and Specifications

Bis(triphenylphosphine)palladium(II) diacetate, with the chemical formula Pd(OAc)₂(PPh₃)₂, is a coordination compound widely utilized as a catalyst in organic synthesis.[1] Its CAS number is 14588-08-0.[1][2]

This compound is recognized for its high stability and efficiency in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] The acetate ligands provide a balance between reactivity and stability, making it a versatile tool for synthetic chemists.[1]

Quantitative Data Summary



Property	Value	Reference
CAS Number	14588-08-0	[1][2]
Molecular Formula	C40H36O4P2Pd	[3]
Molecular Weight	749.08 g/mol	[2]
Appearance	Lemon-yellow amorphous crystals or light yellow to amber powder	[2]
Melting Point	136 °C (decomposes)	[2][3]
Solubility	Soluble in acetonitrile, benzene, dioxane, DMF, DMSO, THF; low solubility in petroleum ether.	[3]
Storage Conditions	Store in a freezer under an inert atmosphere, below -20°C.	[3][4]

Safety and Handling

Bis(triphenylphosphine)palladium(II) diacetate may cause skin and eye irritation, as well as respiratory tract irritation.[3] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[5]

Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]



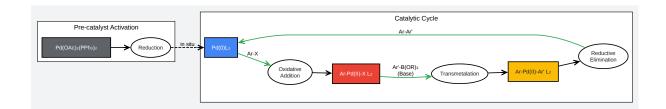
 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Application in Suzuki-Miyaura Cross-Coupling

Bis(triphenylphosphine)palladium(II) diacetate is a highly effective pre-catalyst for the Suzuki-Miyaura coupling, a powerful reaction for the formation of carbon-carbon bonds.[1][6] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The Pd(OAc)₂(PPh₃)₂ serves as a pre-catalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Methylbiphenyl

The following is a representative experimental protocol for the synthesis of 4-methylbiphenyl via a Suzuki-Miyaura coupling reaction using an in situ generated catalyst from palladium(II) acetate and triphenylphosphine, which is functionally equivalent to using Pd(OAc)₂(PPh₃)₂.



Materials:

- 4-Bromotoluene
- · Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Deionized water
- Standard laboratory glassware
- Magnetic stirrer/hotplate
- Inert gas supply (Nitrogen or Argon)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[2]
- Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
 [2]
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[2]
- Add toluene (10 mL) and deionized water (2 mL) via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

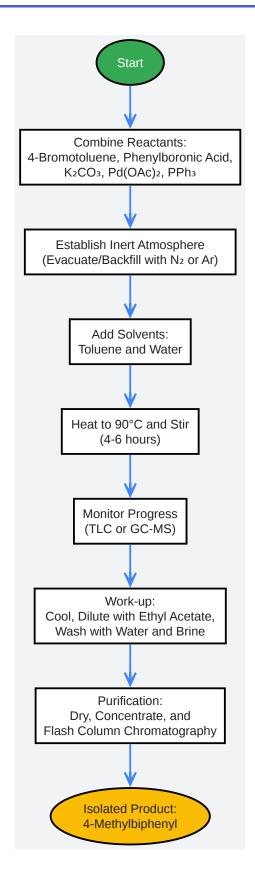






- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 4-methylbiphenyl as a white solid.





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Caption: Experimental workflow for the synthesis of 4-methylbiphenyl.



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